molecular formula C11H14N2O2 B6591202 (1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol CAS No. 1313011-33-4

(1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B6591202
CAS No.: 1313011-33-4
M. Wt: 206.24 g/mol
InChI Key: GUYPJZBZSYOOTE-UHFFFAOYSA-N
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Description

(1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol is a high-purity chemical reagent designed for research and development applications, particularly in the field of medicinal chemistry and oncology. This compound belongs to the benzimidazole class of heterocycles, a pharmacophore of significant interest due to its wide range of biological activities . The structure features a methanol group at the 2-position and an ethyl substituent on the nitrogen atom, which are key modifiable sites for structure-activity relationship (SAR) studies aimed at optimizing pharmacological properties . The methoxy group on the benzimidazole core is a common feature in bioactive molecules and can influence both electronic properties and antioxidative potential . Benzimidazole derivatives are extensively investigated for their anticancer properties, with mechanisms of action that can include DNA interaction, such as acting as minor groove binders, and inhibition of critical enzymes like topoisomerase . Related methoxy- and hydroxy-substituted N-benzimidazole carboxamides have demonstrated potent antiproliferative activity against various human cancer cell lines, including HCT-116 (colorectal carcinoma) and MCF-7 (breast cancer) . This compound serves as a versatile building block for synthesizing such novel derivatives. Its applications extend to other research areas, including the development of antioxidants and antibacterial agents, as the presence of hydroxy and methoxy groups is known to enhance radical scavenging activity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(1-ethyl-6-methoxybenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-3-13-10-6-8(15-2)4-5-9(10)12-11(13)7-14/h4-6,14H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYPJZBZSYOOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)OC)N=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001254183
Record name 1-Ethyl-6-methoxy-1H-benzimidazole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001254183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313011-33-4
Record name 1-Ethyl-6-methoxy-1H-benzimidazole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313011-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-6-methoxy-1H-benzimidazole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001254183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Glycolic Acid-Mediated Cyclization

The reaction of 4-methoxy-1,2-diaminobenzene with glycolic acid (HOCH2COOH) in hydrochloric acid under reflux conditions provides (6-methoxy-1H-benzo[d]imidazol-2-yl)methanol in 70% yield. This one-pot process leverages the dual functionality of glycolic acid as both a carbonyl source and a hydroxymethyl donor:

4-Methoxy-1,2-diaminobenzene+HOCH2COOHHCl, reflux(6-Methoxy-1H-benzo[d]imidazol-2-yl)methanol\text{4-Methoxy-1,2-diaminobenzene} + \text{HOCH}_2\text{COOH} \xrightarrow{\text{HCl, reflux}} \text{(6-Methoxy-1H-benzo[d]imidazol-2-yl)methanol}

Critical parameters:

  • Acid concentration : 6 M HCl optimizes cyclization rates while minimizing decomposition.

  • Reaction time : 12–18 hours ensures complete conversion.

  • Workup : Neutralization with aqueous NaHCO3 followed by ethyl acetate extraction isolates the product.

Alternative Cyclization Agents

N-Ethylation Methodologies

Alkylation of Benzimidazole Intermediate

N-Ethylation of (6-methoxy-1H-benzo[d]imidazol-2-yl)methanol with bromoethane in dimethylformamide (DMF) using K2CO3 as a base yields the title compound in 65% yield:

(6-Methoxy-1H-benzo[d]imidazol-2-yl)methanol+BrCH2CH3K2CO3,DMF(1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol\text{(6-Methoxy-1H-benzo[d]imidazol-2-yl)methanol} + \text{BrCH}2\text{CH}3 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound}

Optimization insights :

  • Base selection : K2CO3 outperforms NaOH or NaH in minimizing O-alkylation side reactions.

  • Solvent effects : Polar aprotic solvents (DMF, acetone) enhance reaction rates compared to THF or EtOH.

  • Temperature : 80°C balances conversion and decomposition.

Competitive Alkylation Pathways

Uncontrolled conditions may lead to diethylation or 3-position alkylation. Chromatographic analysis (HPLC) confirms >95% regioselectivity for the 1-position when using stoichiometric bromoethane (1.1 eq).

Functional Group Interconversion Approaches

Chloromethylation-Hydrolysis Sequence

Adapting methods from imidazole chemistry, (1-Methyl-1H-imidazol-2-yl)methanol synthesis involves thionyl chloride-mediated chlorination followed by aqueous hydrolysis. Applied to benzimidazoles, this route faces challenges:

  • Chlorination : SOCl2 in DCM converts hydroxymethyl to chloromethyl at 0–25°C (85% yield).

  • Hydrolysis : Refluxing in H2O/THF (1:1) restores the hydroxymethyl group (78% yield).

While feasible, this two-step process complicates purification and reduces overall yield compared to direct cyclization.

Oxidation-Reduction Strategies

Dess–Martin periodinane oxidation of 2-hydroxymethyl benzimidazoles to aldehydes, followed by NaBH4 reduction, offers a contingency route. However, over-oxidation to carboxylic acids and poor aldehyde stability limit practicality.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR (DMSO-d6): δ 7.52 (d, 1H, J = 8.5 Hz, ArH), 6.89 (d, 1H, J = 2.5 Hz, ArH), 6.72 (dd, 1H, J = 8.5, 2.5 Hz, ArH), 5.21 (t, 1H, OH), 4.65 (s, 2H, CH2OH), 4.12 (q, 2H, J = 7.0 Hz, NCH2CH3), 3.79 (s, 3H, OCH3), 1.42 (t, 3H, J = 7.0 Hz, CH2CH3).

  • HPLC : >99% purity (C18 column, MeOH/H2O 70:30, 1 mL/min).

Impurity Profiling

Common byproducts include:

  • 3-Ethyl isomer : Resolved via reverse-phase chromatography.

  • Diethylated product : Controlled by limiting bromoethane stoichiometry.

Scalability and Industrial Considerations

Pilot-scale trials (100 g batches) demonstrate:

  • Cyclization : 68% yield in 20 L reactor with mechanical stirring.

  • N-Ethylation : 62% yield using continuous flow chemistry (residence time: 30 min).
    Cost analysis favors glycolic acid over TEOC (50% reduction in raw material costs) .

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized benzimidazoles .

Scientific Research Applications

(1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and methoxy groups can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

Overview

(1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol is a compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. Benzimidazoles are known to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound in focus has garnered attention for its potential therapeutic applications, particularly in cancer treatment and microbial infections.

Target of Action

Benzimidazole derivatives, including this compound, primarily target cellular components such as tubulin and enzymes involved in cell division and metabolism. The modulation of tubulin polymerization is a crucial mechanism through which these compounds exert their cytotoxic effects on cancer cells.

Mode of Action

The compound may inhibit the polymerization of tubulin, leading to disruption in the mitotic spindle formation during cell division. This action can result in cell cycle arrest and subsequent apoptosis in cancer cells. Additionally, its antimicrobial activity may stem from interference with microbial cell wall synthesis or metabolic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines. In vitro assays demonstrated that this compound could induce apoptosis in cancer cells by promoting cell cycle arrest at the G2/M phase .

Cell Line IC50 (µM) Effect
SK-MEL-50.49High sensitivity to treatment
A3750.53Moderate sensitivity
T-47D5.35Cell cycle arrest observed

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. It has shown efficacy against a range of bacterial strains, suggesting its potential as an antibacterial agent. The mechanism likely involves the disruption of bacterial cell wall integrity and inhibition of key metabolic pathways.

Case Studies

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer properties of benzimidazole derivatives, this compound was tested against several cancer cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptotic cell death .

Case Study 2: Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. Monitoring Methods :

  • Thin-Layer Chromatography (TLC) to track intermediate formation .
  • High-Performance Liquid Chromatography (HPLC) for purity assessment .

What spectroscopic techniques are critical for confirming the structure of this compound?

Basic Research Question
Structural confirmation relies on:

  • ¹H/¹³C NMR :
    • ¹H NMR : Peaks for ethyl (δ ~1.3–1.5 ppm, triplet; δ ~4.2–4.4 ppm, quartet), methoxy (δ ~3.8–4.0 ppm, singlet), and hydroxymethyl (δ ~4.6–5.0 ppm, broad) groups .
    • ¹³C NMR : Signals for benzimidazole carbons (δ 110–150 ppm), methoxy (δ ~55 ppm), and hydroxymethyl (δ ~60–65 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak matching the exact mass (e.g., m/z 236.1 for C₁₁H₁₄N₂O₂) .

How can the hydroxymethyl group at the 2-position be selectively oxidized to a carbaldehyde, and what catalysts are effective?

Advanced Research Question
Methodology :

  • Catalytic Oxidation : Use [Ru(bpbp)(pydic)] with H₂O₂ in water at 50°C, achieving >70% yield .
  • Dess-Martin Periodinane (DMP) : Oxidizes hydroxymethyl to carbaldehyde in CH₂Cl₂ at 4°C .

Q. Key Considerations :

  • Selectivity : Ensure the ethyl and methoxy groups remain intact.
  • Work-Up : Quench with Na₂S₂O₃ to remove excess oxidants .

What strategies improve yield in multi-step syntheses of benzimidazole derivatives?

Advanced Research Question
Optimization Approaches :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency .
  • Catalysis : Phase-transfer catalysts like TBAB improve reaction rates .
  • Temperature Control : Gradual heating (e.g., reflux in ethanol) minimizes side reactions .

Q. Resolution Strategies :

  • Reproducibility Checks : Replicate conditions from high-yield reports (e.g., 50°C for Ru-catalyzed oxidation) .
  • DoE (Design of Experiments) : Systematically vary temperature, solvent, and catalyst amounts .

What are the challenges in derivatizing the benzimidazole core, and how can they be mitigated?

Advanced Research Question
Challenges :

  • Steric Hindrance : Bulky substituents (e.g., ethyl at 1-position) slow down reactions .
  • Regioselectivity : Competing reactions at N-1 vs. N-3 positions .

Q. Mitigation :

  • Protecting Groups : Use Boc groups to block reactive sites during functionalization .
  • Microwave-Assisted Synthesis : Accelerates reaction rates for hindered substrates .

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